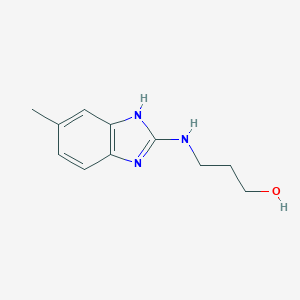

3-(5-甲基-1H-苯并咪唑-2-基氨基)-丙-1-醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of benzimidazole derivatives involves several steps, including the conversion of 2-(α-hydroxy benzyl) benzimidazole to its bromo counterpart through reactions with concentrated acids and subsequent cyclocondensation with appropriate reagents to introduce various substituents at the ortho position of the biphenyl tetrazole. These processes are characterized by the use of spectroscopic techniques such as 1H NMR, 13C NMR, FAB Mass, and FT-IR for identification purposes (Manik Sharma, D. Kohli, & Smita Sharma, 2010).

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives, including the one in focus, has been extensively studied through X-ray crystallography. This has allowed for a detailed understanding of their crystalline structure, molecular geometry, and intermolecular interactions, providing insights into their potential biological activities and interaction with other molecules (B. Al-Hourani et al., 2016).

Chemical Reactions and Properties

Benzimidazole derivatives undergo various chemical reactions, including condensation and cycloaddition, to yield new compounds with diverse properties. These reactions are facilitated by the presence of functional groups in the benzimidazole core, allowing for the synthesis of compounds with significant antihypertensive and antimicrobial activities (V. Reddy & K. R. Reddy, 2010).

Physical Properties Analysis

The physical properties of benzimidazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure and the nature of the substituents attached to the benzimidazole core. These properties are crucial for determining the compound's applicability in different scientific fields (L. El Foujji et al., 2021).

Chemical Properties Analysis

The chemical behavior of benzimidazole derivatives, including reactivity, mechanism of reaction, and interaction with biological targets, is a key area of study. Their ability to act as ligands, form complexes with metals, and exhibit biological activities is determined by their chemical properties, which are analyzed through various spectroscopic and computational methods (S. Benvenuti et al., 1997).

科学研究应用

DNA小沟结合剂

合成染料Hoechst 33258,一种与苯并咪唑衍生物相关的化合物,以其与双链B-DNA小沟的强结合力而闻名,特别是与富含AT序列的结合力。Hoechst衍生物,包括苯并咪唑类似物,广泛用于生物学研究中,用于染色染色体和通过流式细胞术分析核DNA含量。这些化合物还可用作辐射防护剂和拓扑异构酶抑制剂,使其在药物设计和分子生物学研究中具有重要意义,用于研究DNA序列识别和结合机制 (Issar & Kakkar, 2013).

苯并咪唑衍生物的药理功能

苯并咪唑衍生物表现出广泛的药理活性,例如抗菌、抗病毒、抗糖尿病、抗癌、抗蠕虫、抗氧化、抗真菌、抗过敏和抗寄生虫作用。由于其多样的生物功能,这些化合物在医学科学中发挥着至关重要的作用。其成分的改变导致了新的治疗剂,具有更高的疗效和更低的毒性。该综述强调了合成新的曼尼希碱苯并咪唑衍生物在医药应用中的重要性 (Vasuki et al., 2021).

新型镇静剂的开发

雷米马唑仑,一种新型苯二氮卓衍生物,因其超短效、起效快、作用消失快而备受关注,在程序性镇静中显示出其有效性。在现实世界中进一步调查是值得的,包括非手术室麻醉 (NORA),其中将其与传统镇静剂如丙泊酚进行比较可能特别相关 (Finlay & Leslie, 2021).

苯并咪唑杂化物的抗癌潜力

关于苯并咪唑杂化物的抗癌潜力的综述详细介绍了合成苯并咪唑衍生物作为抗癌剂的设计策略。苯并咪唑衍生物通过各种机制发挥作用,例如嵌入、拓扑异构酶抑制和微管蛋白抑制,通过靶向药物设计在癌症治疗中显示出前景 (Akhtar et al., 2019).

作用机制

Target of Action

The primary targets of the compound “3-(5-Methyl-1H-benzoimidazol-2-ylamino)-propan-1-ol” are currently unknown. The compound is used for proteomics research

Biochemical Pathways

Without knowledge of the specific targets of “3-(5-Methyl-1H-benzoimidazol-2-ylamino)-propan-1-ol”, it’s challenging to summarize the affected biochemical pathways and their downstream effects

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown

属性

IUPAC Name |

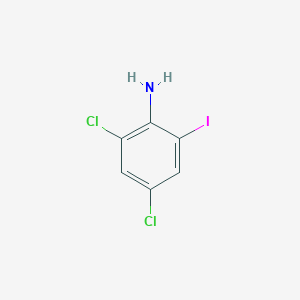

3-[(6-methyl-1H-benzimidazol-2-yl)amino]propan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O/c1-8-3-4-9-10(7-8)14-11(13-9)12-5-2-6-15/h3-4,7,15H,2,5-6H2,1H3,(H2,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJZMLNRFAVEYRV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(N2)NCCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20366019 |

Source

|

| Record name | 3-(5-Methyl-1H-benzoimidazol-2-ylamino)-propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20366019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(5-Methyl-1H-benzoimidazol-2-ylamino)-propan-1-ol | |

CAS RN |

302812-86-8 |

Source

|

| Record name | 3-(5-Methyl-1H-benzoimidazol-2-ylamino)-propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20366019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[4-(diethylsulfamoyl)phenoxy]-N,N-diethylbenzenesulfonamide](/img/structure/B79476.png)

![8-Bromo-6-nitroimidazo[1,2-a]pyridine](/img/structure/B79480.png)